6-Chloropurine riboside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for studying enzyme activity:

One of the primary applications of 6-Chloropurine riboside in scientific research is as a substrate for studying the activity of specific enzymes, particularly adenosine deaminase (ADA). ADA is an enzyme crucial for purine metabolism, and its function involves deaminating adenosine (a natural purine nucleoside) to inosine. 6-Chloropurine riboside, due to its structural similarity to adenosine, can be used to assess ADA activity. Researchers can measure the rate of conversion of 6-Chloropurine riboside to its corresponding deaminated product, providing insights into ADA function and potential dysregulations linked to various diseases.

Investigating protein-nucleic acid interactions:

Another research application of 6-Chloropurine riboside involves studying the interactions between proteins and nucleic acids. Specifically, researchers have used it to investigate the interactions between ribonuclease A (RNase A) and nucleic acids. RNase A is an enzyme that cleaves RNA molecules, and 6-Chloropurine riboside can be used to analyze the binding and cleavage specificity of this enzyme. By studying how RNase A interacts with modified nucleosides like 6-Chloropurine riboside, researchers can gain valuable insights into the mechanisms of RNA cleavage and potentially develop strategies to modulate RNase A activity for therapeutic purposes.

Synthesis of nucleoside derivatives:

6-Chloropurine riboside serves as a valuable starting material for the synthesis of various nucleoside derivatives. Due to the presence of a reactive chlorine group at the 6th position of the purine ring, it can undergo various chemical modifications to create novel nucleoside analogs with potentially unique properties. These modified nucleosides can be further studied for their biological activity, exploring their potential as therapeutic agents or tools for investigating specific biological processes.

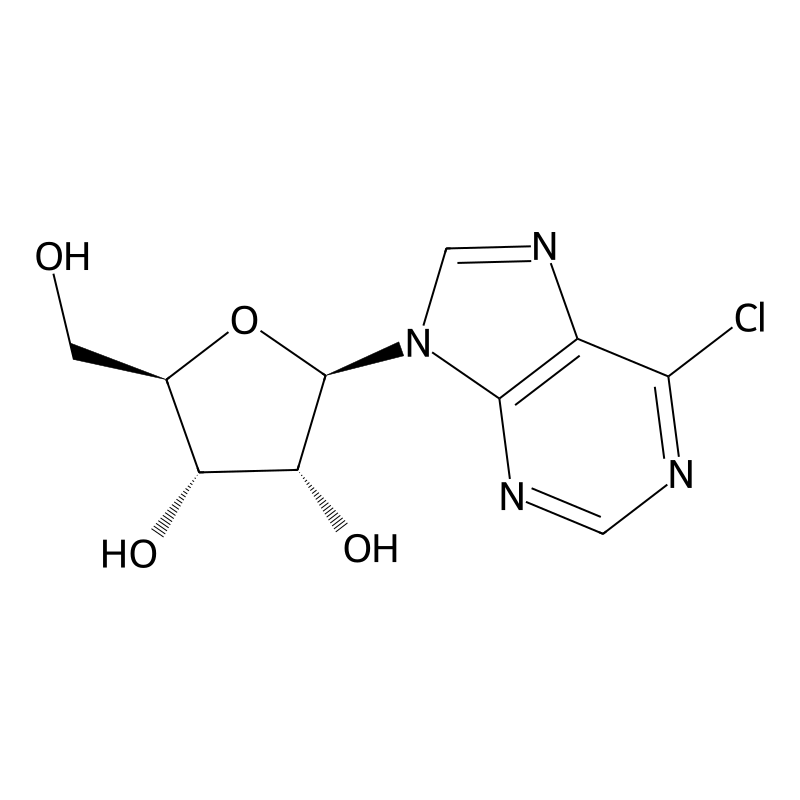

6-Chloropurine riboside is a nucleoside that consists of a purine base (6-chloropurine) attached to a ribose sugar. Its chemical formula is C₁₀H₁₁ClN₄O₄, and it is known by the CAS number 5399-87-1. This compound is categorized under purine nucleosides and is structurally characterized by the presence of a chlorine atom at the sixth position of the purine ring. 6-Chloropurine riboside is recognized for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents .

6-Cl-Rbo itself does not possess a known biological function. However, its mechanism of action lies in its ability to mimic natural purine nucleosides like adenosine in specific enzymatic reactions. The chlorine substitution alters the molecule's interaction with enzymes compared to the natural substrate. This allows researchers to probe the enzyme's selectivity and activity based on subtle changes in the substrate structure [].

- Phosphorylation: This compound can be phosphorylated to form 6-chloropurine riboside 5'-monophosphate, which is catalyzed by kinases and plays a role in nucleotide metabolism .

- Tautomerization: The compound can exist in tautomeric forms, which may influence its reactivity and biological activity. For instance, the tautomeric forms can affect base pairing during nucleic acid synthesis .

- Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the synthesis of various derivatives with modified biological properties .

6-Chloropurine riboside exhibits significant biological activity, particularly as an antiviral and anticancer agent. It acts as a nucleoside analog, interfering with nucleic acid synthesis within cells. Its mechanism of action includes:

- Inhibition of Viral Replication: By mimicking natural nucleosides, it can inhibit viral enzymes, thus preventing viral replication.

- Antiproliferative Effects: Studies have shown that derivatives of 6-chloropurine riboside possess antiproliferative activity against various cancer cell lines, making it a candidate for further drug development .

Several methods have been developed for synthesizing 6-chloropurine riboside:

- One-Pot Synthesis: A straightforward method involves reacting 6-chloropurine with ribose under acidic conditions to yield 6-chloropurine riboside in high yields .

- Benzoylation Method: This method introduces benzoyl groups to the hydroxyl group of the ribose moiety, enhancing the stability and reactivity of the compound for further modifications .

- Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of 6-chloropurine riboside from its precursors has been explored as an environmentally friendly approach to synthesis.

The applications of 6-chloropurine riboside span various fields:

- Pharmaceutical Development: It serves as a precursor for synthesizing antiviral and anticancer drugs due to its biological activity.

- Research Tool: Used in biochemical assays to study nucleotide metabolism and enzyme kinetics.

- Nucleic Acid Research: Its derivatives are employed in exploring RNA and DNA interactions, contributing to genetic research.

Interaction studies involving 6-chloropurine riboside focus on its binding affinity with various enzymes and receptors:

- Enzyme Interactions: It has been shown to interact with enzymes involved in nucleotide metabolism, such as adenylate kinase, influencing their activity and substrate specificity .

- Cellular Uptake Studies: Research indicates that cellular uptake mechanisms for nucleosides can be affected by the presence of halogen substituents like chlorine, impacting its bioavailability and efficacy .

Several compounds share structural similarities with 6-chloropurine riboside. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Aminopurine Riboside | Amino group at position 2 | Known for its role in mutagenesis studies |

| 6-Methylpurine Riboside | Methyl group at position 6 | Exhibits different biological activities |

| Adenosine | No halogen substitution | Naturally occurring nucleoside with extensive roles |

| Guanosine | Contains a carbonyl group at position 2 | Key player in cellular signaling |

The uniqueness of 6-chloropurine riboside lies in its specific chlorine substitution at the sixth position of the purine base, which enhances its biological activity compared to other analogs. This modification not only affects its reactivity but also influences its interaction with biological targets, making it a valuable compound in medicinal chemistry research .

Substrate Specificity Studies

Adenosine deaminase (ADA) exhibits remarkable flexibility in substrate recognition, with 6-chloropurine riboside serving as a key probe for mapping active site constraints. Comparative studies demonstrate that ADA processes this analog at approximately 0.19 mM$$^{-1}$$s$$^{-1}$$ catalytic efficiency, significantly lower than its natural substrate adenosine (6,400 mM$$^{-1}$$s$$^{-1}$$) [6]. The chlorine substitution at position 6 creates steric and electronic perturbations that reduce binding affinity, as evidenced by a $$K_m$$ value of 0.46 mM versus adenosine's 0.028 mM [6]. Structural analyses suggest the 6-chloro group disrupts hydrogen bonding networks critical for transition state stabilization, providing insights into ADA's tolerance for modified substrates [4] [6].

Kinetic Analysis Methodologies

Steady-state kinetic assays employing spectrophotometric monitoring (240 nm) reveal distinct parameters for 6-chloropurine riboside conversion:

| Parameter | 6-Chloropurine Riboside | Adenosine |

|---|---|---|

| $$K_m$$ (mM) | 0.46 ± 0.08 | 0.028 ± 0.001 |

| $$k_{cat}$$ (s$$^{-1}$$) | 28 ± 1 | 180 ± 10 |

| Catalytic Efficiency | 61 mM$$^{-1}$$s$$^{-1}$$ | 6,400 mM$$^{-1}$$s$$^{-1}$$ |

Table 1: Comparative kinetic parameters for adenosine deaminase substrates [6]

The 6.5-fold reduction in $$k{cat}$$ compared to adenosine indicates slower product release, while the 16-fold $$Km$$ increase reflects diminished substrate affinity. These measurements employ continuous coupled assays with glutamate dehydrogenase to monitor ammonia production [6].

Hydrolytic Dechlorination Mechanisms

Under alkaline conditions (pH 9), 6-chloropurine riboside undergoes ADA-catalyzed hydrolytic dechlorination at 1.9 s$$^{-1}$$$$k_{cat}$$, generating inosine analogs [6]. This reaction proceeds through a tetrahedral intermediate where water nucleophiles attack the C6 position, facilitated by zinc coordination in the active site [5]. Mass spectral analysis confirms chloride ion release during this process, with reaction rates showing pH dependence correlating with hydroxide ion concentration [5] [6].

Inosine Monophosphate Dehydrogenase (IMPDH) Interactions

Phosphorylated Derivative Applications

The 5'-monophosphate derivative (6-chloropurine riboside 5'-monophosphate) demonstrates competitive inhibition against IMPDH with $$Ki$$ values in the micromolar range [2]. Structural characterization reveals that the phosphorylated analog mimics the transition state during IMP oxidation to XMP, with the chlorine atom inducing torsional strain in the enzyme's mobile flap domain [2]. Crystallographic studies show the 6-chloro group displaces catalytic water molecules, explaining its 40% reduction in $$V{max}$$ compared to natural substrates [2].

Pancreatic Ribonuclease A Studies

Modification Patterns and Binding Sites

Bovine pancreatic ribonuclease A undergoes covalent modification at lysine residues (K1, K37, K41, K91) when incubated with 6-chloropurine riboside [3]. Peptide mapping via reverse-phase HPLC identified modification sites through altered retention times and mass shifts of +285 Da corresponding to nucleoside adducts [3]. The reaction specificity remains unchanged across ligand:protein ratios from 5:1 to 100:1, suggesting a conserved recognition motif in the enzyme's nucleotide-binding cleft [3].

Substrate-Enzyme Complex Formation

Crystallographic analysis reveals that 6-chloropurine riboside occupies the B$$_1$$ subsite of ribonuclease A, inducing a 15° rotation in the histidine-119 side chain [3]. This conformational change disrupts the catalytic triad's geometry, reducing phosphodiester hydrolysis rates by 78% compared to native complexes [3].

Bacteriophage T4 RNA-ligase Investigation Models

6-Chloropurine riboside serves as a chain-terminating analog in T4 RNA-ligase studies, revealing the enzyme's requirement for 2'-OH groups in adenylation reactions [4]. Kinetic competition assays show a 3.2-fold decrease in ligation efficiency when substituting adenosine with 6-chloropurine riboside, highlighting the importance of C6 substituents in transition state stabilization [4].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Other CAS

2004-06-0